2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid
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Overview
Description
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the benzoyl group.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Shares a similar core structure but differs in the substituents attached to the benzene ring.
4-(Aminomethyl)benzoic acid: Contains an amino group attached to the benzene ring, making it structurally related.
Uniqueness
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92409-07-9 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-hydroxy-4-[methyl(propyl)amino]benzoyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-3-10-19(2)12-8-9-15(16(20)11-12)17(21)13-6-4-5-7-14(13)18(22)23/h4-9,11,20H,3,10H2,1-2H3,(H,22,23) |
InChI Key |
HAILOANAYWASTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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